molecular formula C15H23N5O2S B496498 [(3-ETHOXY-4-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(3-ETHOXY-4-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B496498
M. Wt: 337.4g/mol
InChI Key: HMHQDDYKHOHUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the phenyl ring: This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the ethoxy and methoxy groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the tetrazole ring: This is typically done through cyclization reactions involving azides and nitriles.

    Coupling of the phenyl and tetrazole moieties: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding ketones or aldehydes.

    Reduction: This can result in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-ETHOXY-4-METHOXYPHENYL)METHYLSULFANYL]PROPYL})AMINE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H23N5O2S

Molecular Weight

337.4g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C15H23N5O2S/c1-4-22-14-10-12(6-7-13(14)21-3)11-16-8-5-9-23-15-17-18-19-20(15)2/h6-7,10,16H,4-5,8-9,11H2,1-3H3

InChI Key

HMHQDDYKHOHUDW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCCSC2=NN=NN2C)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCCSC2=NN=NN2C)OC

Origin of Product

United States

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